6-(Benzyl(methyl)amino)-2-methylnicotinic acid 6-(Benzyl(methyl)amino)-2-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854625
InChI: InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

6-(Benzyl(methyl)amino)-2-methylnicotinic acid

CAS No.:

Cat. No.: VC15854625

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzyl(methyl)amino)-2-methylnicotinic acid -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)
Standard InChI Key LCRBXLRBWVMMRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The IUPAC name of this compound is 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid, reflecting its pyridine core substituted at the 2- and 6-positions with methyl and benzyl(methyl)amino groups, respectively . Key identifiers include:

PropertyValue
CAS Registry Number1355174-85-4
Molecular FormulaC15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight256.30 g/mol
SMILES NotationCC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O
InChIKeyLCRBXLRBWVMMRF-UHFFFAOYSA-N

The pyridine ring’s 3-carboxylic acid group enhances solubility in polar solvents, while the benzyl(methyl)amino substituent introduces steric bulk, influencing its reactivity and interaction with biological targets .

Spectral and Physical Data

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 6-(benzyl(methyl)amino)-2-methylnicotinic acid are disclosed in the reviewed literature, analogous nicotinic acid derivatives are typically synthesized through:

  • Nucleophilic substitution of halogenated pyridines with benzyl(methyl)amine .

  • Catalytic amination of pre-functionalized pyridine carboxylates .

For example, 2-amino-6-methylnicotinic acid—a structurally related compound—is produced via ammonolysis of 2-chloro-3-cyano-6-methylpyridine followed by alkaline hydrolysis . Adapting such methods could involve introducing the benzyl(methyl)amino group at the 6-position before or after carboxylation.

Purification and Characterization

High-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures are standard purification techniques for nicotinic acid derivatives . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity, with expected signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid carbonyls (1700–1720 cm⁻¹) .

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